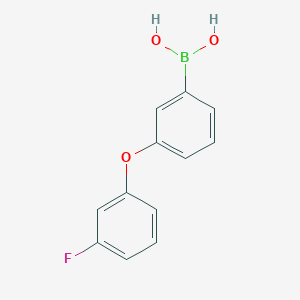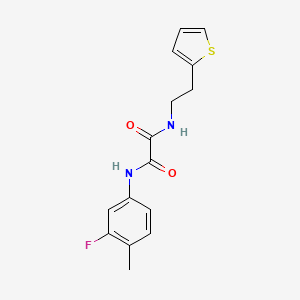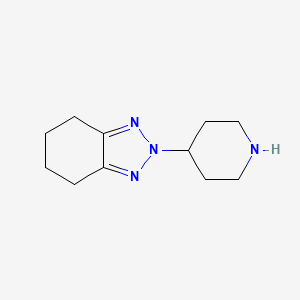
3-(3-Fluorophenoxy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenoxy)phenylboronic acid is a chemical compound with the formula C₁₃H₁₂BFO₃ . It contains varying amounts of anhydride .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry due to their ability to interact with various carbohydrates . The synthetic processes used to obtain these active compounds are also referred . The synthesis of boronic acid derivatives has been reported in the literature .Molecular Structure Analysis
The molecular weight of this compound is 232.02 . Its density is predicted to be 1.30±0.1 g/cm3 and its boiling point is predicted to be 387.6±52.0 °C .Chemical Reactions Analysis
Boronic acids and their derivatives have been studied for their reactions with various compounds . The first intermolecular step corresponds to the parallel reactions of the boronic acid and the boronate ion with α-D-fructofuranose to form bicoordinate complexes .Physical And Chemical Properties Analysis
The molecular weight of this compound is 232.02 . Its density is predicted to be 1.30±0.1 g/cm3 and its boiling point is predicted to be 387.6±52.0 °C .Wissenschaftliche Forschungsanwendungen
Experimental Oncology
Phenylboronic acid and benzoxaborole derivatives, including compounds structurally related to 3-(3-Fluorophenoxy)phenylboronic acid, have been evaluated for their antiproliferative potential against diverse cancer cell lines. Studies have shown that these compounds can act as phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells, demonstrating significant antiproliferative and proapoptotic properties. This supports their candidacy for further investigation as novel anticancer agents (Psurski et al., 2018).
Sensing Technologies
Research into the applications of phenylboronic acids has also focused on their use in sensing technologies. For instance, phenylboronic acid derivatives have been utilized in the amplified detection of saccharides, exploiting their ability to form stable complexes with saccharides, thereby enabling the development of sensitive and selective electrochemical sensors (Li et al., 2014). Another study demonstrated the use of an amphiphilic monoboronic acid for the highly sensitive and selective fluorescent sensing of glucose, highlighting the versatility of phenylboronic acids in biosensing applications (Huang et al., 2013).
Material Science
In material science, the reactivity of phenylboronic acids, including derivatives like this compound, has been explored for the synthesis of novel materials. For example, the study on poly(3,4-ethylenedioxythiophene) bearing fluoro-containing phenylboronic acid for specific recognition of glucose showcases the integration of phenylboronic acid derivatives into conductive polymers for enzyme-free glucose sensing (Bao et al., 2021).
Enzymatic Studies
Furthermore, the transformation of phenol to benzoate via para-carboxylation using anaerobic consortia provides insights into the enzymatic activities and potential biotechnological applications of phenylboronic acids. This transformation process highlights the role of phenylboronic acids in understanding and harnessing microbial pathways for chemical synthesis (Genthner et al., 1989).
Wirkmechanismus
Target of Action
The primary target of 3-(3-Fluorophenoxy)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like this compound) transfers its organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions are exceptionally mild and tolerant to various functional groups . .
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 3-(3-Fluorophenoxy)phenylboronic acid . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Phenylboronic acid-based functional chemical materials, such as 3-(3-Fluorophenoxy)phenylboronic acid, have good application prospects in the treatment of diabetes . They are expected to be applied in tumor imaging and therapy . The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting has been proved by cell imaging and in vivo imaging .
Eigenschaften
IUPAC Name |
[3-(3-fluorophenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWKTGQSRNYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC(=CC=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2847311.png)

![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2847315.png)
![3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2847318.png)
![2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2847319.png)

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)
![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)
![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)
![Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate](/img/structure/B2847334.png)